2-azido-N-propan-2-ylacetamide synthesis protocol
2-azido-N-propan-2-ylacetamide synthesis protocol
Initiating the Analysis
I've initiated the analysis of the request. My focus is on thoroughly understanding the parameters, including the subject matter (2-azido-N-propan-2-ylacetamide synthesis protocol), its designated content form (in-depth technical guide/whitepaper), and target audience (researchers, scientists, drug). I'm carefully dissecting the components to identify the project requirements.
Defining the Protocol's Scope
I'm now zeroing in on the specific requirements, establishing an organized structure. I'm prioritizing scientific rigor by integrating causal explanations and self-validating protocols, ensuring authoritative support with citations and comprehensive references. I'm considering visualizations, with tables for quantitative data and Graphviz diagrams for workflows, adhering to strict formatting guidelines (colors, width, captions) to optimize visual communication. The first step involves synthesizing the target compound.
Defining the Compound
I've got the compound locked down: it's 2-azido-N-isopropylacetamide (1192358-66-9). Formula C5H10N4O, molecular weight 142.16. I'm focusing on its synthesis; the first step involves isopropylamine and chloroacetyl chloride.
Considering Synthesis Pathways
I've been examining the initial step in synthesizing 2-azido-N-isopropylacetamide: the acylation. Specifically, the reaction between isopropylamine and chloroacetyl chloride. I'm focusing on the reaction conditions and potential side products to optimize yield and purity, considering the next step will involve azide formation.
Analyzing Reaction Conditions
Now, I'm delving into the azidation step: the SN2 reaction of 2-chloro-N-isopropylacetamide with sodium azide. Polar aprotic solvents like DMF or DMSO appear suitable, along with water/ethanol mixtures. I need to determine optimal temperatures, considering typical ranges are room temperature to 80°C. One reference highlights DMF as a solvent, and another mentions DMSO.
Outlining Reaction Steps
I'm now outlining the reaction steps. The synthesis of 2-azido-N-isopropylacetamide is well-defined. My immediate focus is Step 1, the synthesis of 2-chloro-N-isopropylacetamide. The reagents required are isopropylamine and chloroacetyl chloride. I'm currently considering various bases, including Na2CO3, K2CO3, or TEA, with acetone/H2 as a potential solvent.
Refining Solvent Choices
I've been refining the solvent choices for the reaction, considering DCM, Toluene, or acetone, based on literature precedents. I am now focused on step two, where 2-azido-N-isopropylacetamide is synthesized, and considering DMF and DMSO as suitable solvents for the reaction with sodium azide. Finally, I've begun to structure the guide for the synthesis of the final product and starting the abstract/introduction.
Analyzing Reaction Steps
I'm now detailing the mechanistic overview and retrosynthetic analysis, breaking down the target molecule into manageable steps. This includes detailing each reaction step; first a Schotten-Baumann acylation, followed by a bimolecular nucleophilic substitution with azide. I've designed a Graphviz diagram to represent the retrosynthetic pathway. Furthermore, I am now working on self-validating experimental methodologies, outlining the causality of each reaction step in great detail, with a data table for reagent quantities. I'm focusing on why specific solvents are most appropriate for accelerating each SN2 reaction.
Finalizing Synthesis Details
I've completed the analytical validation section, detailing NMR and IR confirmation, with specific attention to the azide stretch. I've also outlined the application in click chemistry, highlighting its use in functionalizing polymers and small molecules. Furthermore, I've compiled the references section, including relevant URLs and citations. Finally, I've been making final revisions to the synthesis process in order to better refine the DOT diagram.
Visualizing the Workflow
I've created a DOT diagram representing the synthesis workflow, detailing each step. I've focused on the reactants, intermediates, reaction conditions, and solvents. This includes the acylation of isopropylamine with chloroacetyl chloride, followed by the SN2 azidation reaction of the intermediate with sodium azide.
Detailing Reaction Diagram
I'm now detailing the reaction diagram to show the workflow visually, and I've started adding edges. I am focusing on labeling each step with the reactants, intermediates, and final product with yields. In step one, the acylation reaction, I've used chloroacetyl chloride with isopropylamine and started to focus on the yield, and step two will show the azidation step. I have made sure to add in-text citations [1], [2], etc., linking to the references to ensure trustworthiness. For step one, I am focused on the addition of chloroacetyl chloride dropwise at 0°C to prevent side reactions. The diagram will also include safety protocols, specifically for step two and the azidation.
Compiling References and Data
I've incorporated several references, including a PMC article ([1]), a DSpace@MIT thesis ([2]), and a Molaid entry ([3]). I'm now structuring quantitative data into tables for clarity. For example, Table 1 will detail reagent quantities for the acylation step. This will provide a concise, factual method to follow.
Quantifying Experimental Steps
I've quantified the experimental steps, focusing on reagent quantities for both acylation and azidation reactions. Table 1 outlines the acylation, specifying isopropylamine, chloroacetyl chloride, sodium carbonate, and acetone/water solvent, to be followed precisely. Table 2 details the azidation, with the quantities for the azidation, outlining the use of 2-chloro-N-isopropylacetamide, sodium azide, and DMSO.
Structuring Azidation Synthesis
I'm now structuring the synthesis of 2-azido-N-propan-2-ylacetamide (Azidation), including experimental design, step-by-step protocol, and quantitative data. I'm focusing on the causal relationships within the experimental design. I'm also preparing to analyze the data and will include analytical validation and safety considerations. I'll make sure to use references such as the Molaid entry.
Synthesizing Quantitative Data
I've integrated all the relevant information and begun drafting the whitepaper. I've focused on the context of 2-azido-N-isopropylacetamide's uses, especially its role in click chemistry. I'm now drafting the introduction and executive summary for the whitepaper and am making sure to add a clear, concise overview, including the use of references such as.
Refining Experimental Sequence
I'm now refining the experimental sequence, focusing on the mechanistic rationale and retrosynthetic strategy. The synthesis will be a high-yielding, two-step sequence: acylation and nucleophilic substitution (azidation). I've reviewed the acylation step using isopropylamine and chloroacetyl chloride, using a base such as Na2CO3 in a biphasic or semi-aqueous solvent system to prevent HCl salt formation. The second step focuses on SN2 displacement with sodium azide (NaN3), with DMSO's utility as a polar aprotic solvent to selectively solvate sodium and promote nucleophilicity, driving the azidation to completion.
Visualizing Experimental Steps
I'm now visualizing the experimental steps using a DOT diagram. I've focused on the synthesis's workflow, starting with isopropylamine and chloroacetyl chloride. I've designed the diagram to show both the acylation and azidation steps, including the yields for each, which are clearly visible. The overall yield is very high. I have referenced the diagram to ensure a high quality of data representation.
Detailing Acylation Protocol
I'm now detailing the acylation protocol, addressing potential issues like the exothermic nature and rapid rate of the reaction. Specifically, I'm focusing on the consequences of performing the reaction in a single organic phase, where the generated HCl can protonate the unreacted isopropylamine. To avoid this, I am following a modified Schotten-Baumann condition, utilizing a water/acetone solvent system to dissolve the base and organic reactants separately. Maintaining the reaction at 0 °C during addition is critical to prevent hydrolysis. I've begun outlining the step-by-step procedure, including the preparation, cooling, and addition phases.
Outlining Stepwise Acylation
I'm working on the detailed acylation protocol now. I'm focusing on the dropwise addition of chloroacetyl chloride to the amine solution, ensuring the temperature remains under 5°C. I am now refining the maturation, workup, and isolation steps. I'll make sure to note all the washing protocols. I am also planning on adding the quantitative data in a clear table format, with all the necessary MW, equivalents, and amounts.
Quantifying Acylation Data
I've quantified the acylation data. I've compiled a table detailing the reagents used in the acylation step. This includes the quantities and roles for isopropylamine, chloroacetyl chloride, sodium carbonate, and the acetone/water solvent, which can be followed precisely. I am now focused on the second reaction, the azidation, which is an SN2 reaction.
\n\nRefining Azidation Mechanism
I'm now refining the azidation mechanism and experimental design. An SN2 mechanism drives the conversion of the alkyl chloride to an alkyl azide. The exclusive pathway is SN2, as chloride is a moderate leaving group. DMSO is the solvent of choice. As an aprotic solvent, DMSO increases the nucleophilicity of the azide and allows the reaction to proceed smoothly.
Structuring Azidation Procedure
I am now structuring the stepwise procedure for azidation, including detailed safety precautions. I've focused on the detailed step-by-step process. This involves preparation of the reaction mixture with the chloroacetamide and DMSO, addition of the azide, stirring at room temperature (or 50°C), and the critical quenching and extraction steps. I am emphasizing the use of ethyl acetate.
Detailing Azidation Process
I'm now detailing the azidation process, specifically the critical washing and isolation steps. I've focused on using brine washes to remove DMSO and obtaining 2-azido-N-propan-2-ylacetamide as a colorless oil. I've also added quantitative data, including reagent quantities for the SN2 reaction of the final step, and have compiled an analytical validation section, detailing the definitive FT-IR spectroscopy.
Analyzing Spectral Data
I'm now analyzing the spectral data for analytical validation. I've noted a sharp azide stretching band at ~2100 cm⁻¹ in the FT-IR spectrum, confirming the final product. I've also detailed the ¹H-NMR data, particularly the shift of the methylene protons signal in the final product to δ 3.8 - 4.0 ppm compared to the precursor, as expected.
Validating Spectroscopic Data
I'm now validating the spectroscopic data, ensuring alignment with literature values. I've confirmed the azide stretch at ~2100 cm⁻¹ in the FT-IR and analyzed the ¹H-NMR data, confirming the shifts from the starting material to the final product. I am now finalizing all the data validation processes.
Refining Spectral Analysis
I'm now refining the spectral analysis to ensure rigorous validation of the final product. I am focused on the definitive FT-IR spectroscopy and have confirmed the sharp azide stretching band at ~2100 cm⁻¹, definitively validating the final product's synthesis. I am also finalizing all of the NMR data.
Finalizing Workflow Diagram
I'm now finalizing the workflow diagram, ensuring clarity and accuracy in representing the reaction steps. I've focused on the synthesis's workflow, starting with isopropylamine and chloroacetyl chloride, showing the acylation and azidation steps, with high yields clearly depicted. The diagram's readability has been optimized.
